![molecular formula C19H11F5N2O2 B3160433 N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide CAS No. 866043-15-4](/img/structure/B3160433.png)
N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide
Overview
Description
N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide is a synthetic chemical compound known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process is crucial for incorporating the trifluoromethyl group into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The presence of fluorine atoms makes the compound suitable for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound’s unique properties make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its binding affinity and specificity for certain targets, leading to its desired effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinamide: This compound shares a similar structure but differs in the position of fluorine atoms.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another fluorine-containing compound with different functional groups and applications.
Uniqueness
N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide is unique due to its specific arrangement of fluorine atoms and the pyridinecarboxamide structure. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-8-13(21)10-14(9-12)25-18(27)16-5-2-6-17(26-16)28-15-4-1-3-11(7-15)19(22,23)24/h1-10H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEULKSPKILFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC(=CC(=C3)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160350.png)
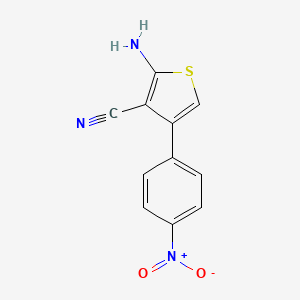
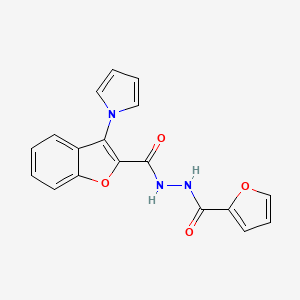
![N-{7-chloro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl}-2,2,2-trifluoroacetamide](/img/structure/B3160361.png)
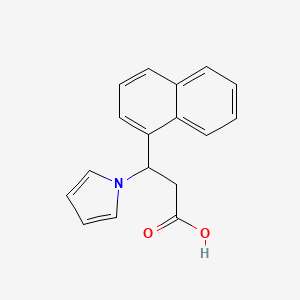
![Ethyl 2-methyl-6-[3-(trifluoromethyl)phenyl]nicotinate](/img/structure/B3160386.png)
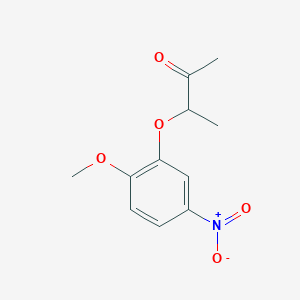
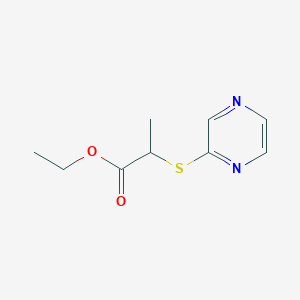
![4-ethyl-N-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}aniline](/img/structure/B3160399.png)
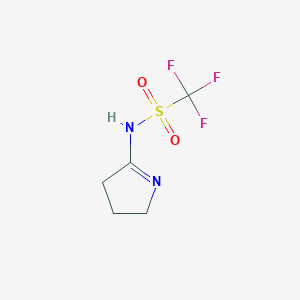
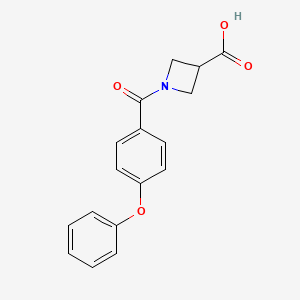
![N-{3-[3-(trifluoromethyl)phenoxy]benzyl}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide](/img/structure/B3160416.png)
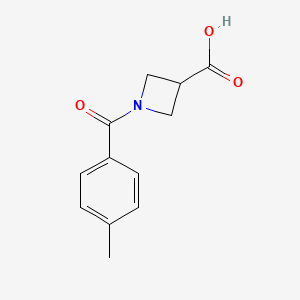
![N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide](/img/structure/B3160427.png)
